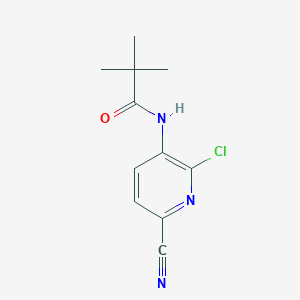
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
Übersicht
Beschreibung
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12ClN3O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)C(=O)Nc1ccc(nc1Cl)C#N . The molecular weight is 237.69 g/mol . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 237.69 g/mol and its molecular formula is C11H12ClN3O .Wirkmechanismus
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has several mechanisms of action, depending on its application. In organic synthesis, it acts as a nucleophile, attacking electrophilic substrates and forming covalent bonds. In pharmaceutical synthesis, it acts as a catalyst, promoting the formation of desired products. In metal-catalyzed reactions, it acts as a ligand, binding to metal ions and stabilizing them in the desired oxidation state.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, as well as anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, making it an attractive reagent for many types of experiments. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to work with. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide are vast and varied. One potential future direction is its use as a drug delivery system, as it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it could be used in the development of new catalysts for organic synthesis, as well as in the development of new ligands for metal-catalyzed reactions. Other potential future applications include its use as a reagent in the synthesis of new pharmaceuticals, as well as its use as a model compound for studying the reactivity of POM systems.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has been widely used in the scientific community for a variety of purposes. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used as a model compound to study the reactivity of pivaloyloxymethyl (POM) systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBNZGJDPGSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673913 | |
| Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142191-90-9 | |
| Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



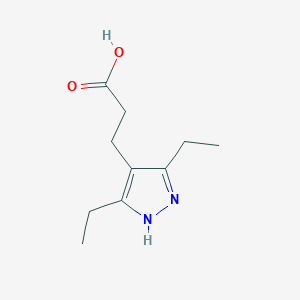
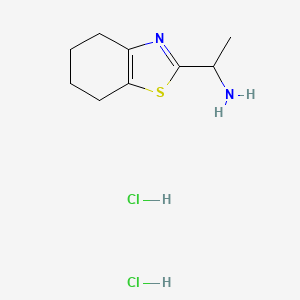


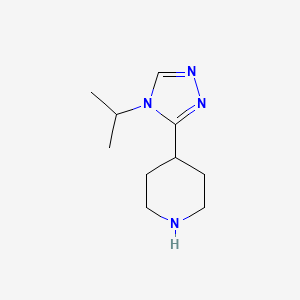

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
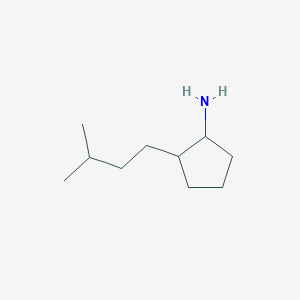

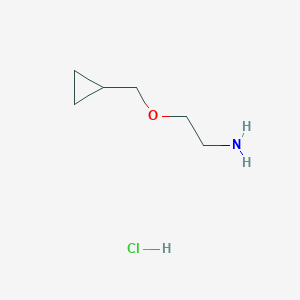
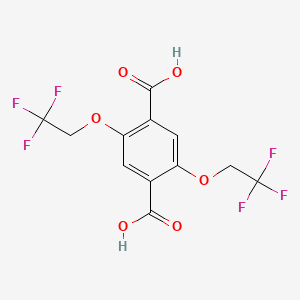
![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)